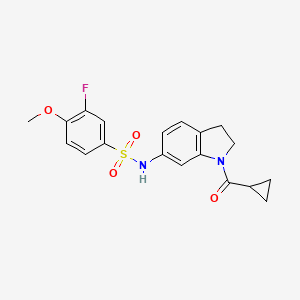

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a cyclopropanecarbonyl-substituted indoline core and a fluorinated, methoxy-substituted benzene ring. The cyclopropane moiety is known to enhance metabolic stability and influence conformational rigidity, while the fluorine and methoxy groups may optimize binding affinity and selectivity toward biological targets .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c1-26-18-7-6-15(11-16(18)20)27(24,25)21-14-5-4-12-8-9-22(17(12)10-14)19(23)13-2-3-13/h4-7,10-11,13,21H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNCEGNRWBUARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide involves multiple steps, typically starting with the preparation of the indolin-6-yl intermediate This intermediate is then reacted with cyclopropanecarbonyl chloride under controlled conditions to form the cyclopropanecarbonylindolin-6-yl derivativeIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonamide group, forming the corresponding amine and sulfonic acid

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer treatment.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Mechanistic and Pharmacokinetic Insights

- Structural Impact on Activity: The indoline core in the target compound and compound 51 is critical for autophagy inhibition, likely via interaction with ATG4B or LC3 proteins. Replacing indoline with piperidine (as in ’s compound) shifts activity toward kinase modulation, indicating core-dependent target specificity . Cyclopropane vs. Non-cyclopropane Analogs: Cyclopropane-containing derivatives exhibit superior metabolic stability. For example, cyprofuram () retains fungicidal activity longer than non-cyclopropane carboxamides .

- Methoxy groups in agricultural compounds (e.g., methoprotryne, ) improve soil adsorption but reduce systemic mobility in plants .

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indole moiety : Known for its diverse biological activities.

- Fluoro and methoxy substituents : These groups may enhance the compound's pharmacological profile.

- Benzenesulfonamide group : Often associated with antibacterial and enzyme inhibition properties.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives, including compounds similar to this compound, exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

The mechanism of action is primarily through inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting:

- Acetylcholinesterase (AChE) : Key for neurotransmitter regulation.

- Urease : Important in treating infections caused by Helicobacter pylori.

Inhibitory activity against these enzymes was assessed with IC50 values indicating potency. For instance, compounds in related studies demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that derivatives of this compound could serve as effective urease inhibitors .

3. Anticancer Activity

The indole structure is known for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including:

- Activation of caspases

- Modulation of cell cycle regulators

Further research is needed to establish the specific pathways involved and the overall efficacy against different cancer cell lines.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

- Study on Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting an IC50 comparable to standard antibiotics .

- Enzyme Inhibition Research : A comparative analysis of various sulfonamide derivatives highlighted their effectiveness as urease inhibitors, with some showing IC50 values significantly lower than traditional treatments .

- Anticancer Studies : Research into indole-based compounds has indicated their potential in inhibiting tumor growth in vitro, suggesting that further exploration into this compound could yield promising results in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.